molecular formula C17H12Cl2N2O B2424752 (2E)-3-(2,6-dichlorophenyl)-1-{2-methylimidazo[1,2-a]pyridin-3-yl}prop-2-en-1-one CAS No. 1357155-82-8

(2E)-3-(2,6-dichlorophenyl)-1-{2-methylimidazo[1,2-a]pyridin-3-yl}prop-2-en-1-one

Cat. No.: B2424752
CAS No.: 1357155-82-8
M. Wt: 331.2
InChI Key: BXGXSQQTGMPLIK-CMDGGOBGSA-N
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Description

(2E)-3-(2,6-dichlorophenyl)-1-{2-methylimidazo[1,2-a]pyridin-3-yl}prop-2-en-1-one is a synthetic organic compound characterized by its unique structure, which includes a dichlorophenyl group and a methylimidazo[1,2-a]pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,6-dichlorophenyl)-1-{2-methylimidazo[1,2-a]pyridin-3-yl}prop-2-en-1-one typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyridine core.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Formation of the Propenone Moiety: The final step involves the formation of the propenone moiety through aldol condensation or similar reactions, ensuring the (E)-configuration is maintained.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2,6-dichlorophenyl)-1-{2-methylimidazo[1,2-a]pyridin-3-yl}prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the propenone moiety to a saturated ketone or alcohol.

    Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution: Halogenation using bromine (Br2), nitration using nitric acid (HNO3)

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of saturated ketones or alcohols

    Substitution: Introduction of halogens, nitro groups, or other functional groups

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (2E)-3-(2,6-dichlorophenyl)-1-{2-methylimidazo[1,2-a]pyridin-3-yl}prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a key enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(2,6-dichlorophenyl)-1-{2-methylimidazo[1,2-a]pyridin-3-yl}prop-2-en-1-one is unique due to its specific combination of a dichlorophenyl group and a methylimidazo[1,2-a]pyridinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

(E)-3-(2,6-dichlorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O/c1-11-17(21-10-3-2-7-16(21)20-11)15(22)9-8-12-13(18)5-4-6-14(12)19/h2-10H,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGXSQQTGMPLIK-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)C=CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)/C=C/C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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